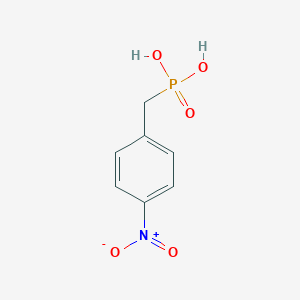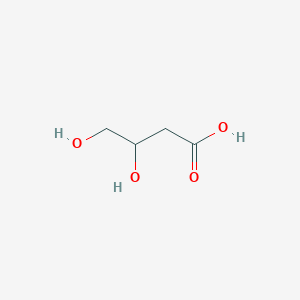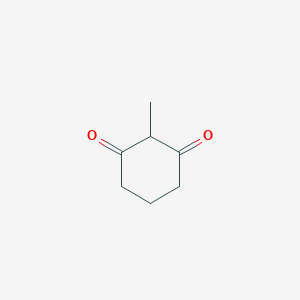
2-Methylcyclohexane-1,3-dione
Overview
Description
2-Methyl-1,3-Cyclohexanedione is an organic compound with the molecular formula C7H10O2. It is a colorless liquid known for its applications in various chemical processes. This compound is characterized by its methyl and cyclohexane functional groups .
Mechanism of Action
Target of Action
It is known to act as a synthetic intermediate in various chemical reactions .
Mode of Action
2-Methylcyclohexane-1,3-dione interacts with its targets through chemical reactions, serving as an important starting material. It is used in the formal synthesis of acorone . The exact mode of interaction with its targets is subject to the specific reaction conditions and the nature of the other reactants involved.
Biochemical Pathways
It is known to be involved in the synthesis of various downstream products, including derivatives of 2,6-dihydroxytoluene, which are widely used in the preparation of cosmetics .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a synthetic intermediate, its primary role is to participate in chemical reactions to produce desired end products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at room temperature . Its reactivity may also be influenced by factors such as pH, temperature, and the presence of other substances in the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-Cyclohexanedione can be synthesized through several methods. One common method involves the use of 1,3-cyclohexanedione, paraformaldehyde, and dimethylamine as raw materials. The process includes a Mannich reaction followed by catalytic hydrogenation to obtain the compound with a purity of 99.2% . Another method involves the cyclization of ethyl 5-oxoheptanoate or methyl 5-oxoheptanoate with sodium ethoxide or sodium methoxide .
Industrial Production Methods: In industrial settings, the preparation of 2-Methyl-1,3-Cyclohexanedione often involves the use of resorcinol, sodium hydroxide, and a nickel catalyst. The hydrogenation is carried out under high pressure and temperature, followed by methylation using methyl iodide .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-Cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens and alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or alkylated cyclohexanedione derivatives.
Scientific Research Applications
2-Methyl-1,3-Cyclohexanedione has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including acorone.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
1,3-Cyclohexanedione: Similar in structure but lacks the methyl group.
5,5-Dimethyl-1,3-Cyclohexanedione: Contains two methyl groups instead of one.
2-Methyl-1,3-Cyclopentanedione: Similar structure but with a five-membered ring instead of a six-membered ring.
Uniqueness: 2-Methyl-1,3-Cyclohexanedione is unique due to its specific reactivity and stability, which are influenced by the presence of the methyl group. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-methylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGJHHIAMHUZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152406 | |
| Record name | 2-Methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-55-1 | |
| Record name | 2-Methyl-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcyclohexane-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1193-55-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-Methylcyclohexane-1,3-dione?
A1: One common approach starts with resorcinol, which undergoes high-pressure reduction followed by methylation. [] Alternatively, this compound can be synthesized through the alkylation of the potassium salt of cyclohexane-1,3-dione with prop-2-ynyl bromide in dimethylformamide. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of two carbonyl groups makes this compound a β-diketone. This structural feature allows it to participate in various reactions, including alkylation, Michael additions, and condensations. [, , , , , ] For instance, it readily undergoes C-selective alkylation with unactivated sp3 electrophiles when protected as a ketodimethyl hydrazone. []
Q3: How does this compound behave in Michael additions?
A4: this compound acts as a Michael donor in reactions with electron-deficient alkenes. For example, it reacts with β-vinylbutenolide via a 1,6-Michael addition followed by cyclization. [] Another example is its reaction with methyl vinyl ketone, a crucial step in synthesizing 9-Methyl-5(10)-octalin-1,6-dione, a valuable intermediate in terpenoid and steroid synthesis. []
Q4: Are there any catalytic applications of this compound?
A5: While this compound is primarily used as a building block, its reaction with methyl vinyl ketone can be catalyzed by potassium-modified ZrO2. This reaction highlights the potential for developing heterogeneous catalytic systems for synthesizing complex molecules from this compound. [, ]
Q5: What are the challenges associated with using this compound in liquid-phase reactions?
A6: One study observed that potassium-modified ZrO2 catalysts, while effective in the vapor phase, can leach potassium in liquid-phase reactions, limiting their practicality for such applications. []
Q6: Can you provide examples of natural products or bioactive compounds synthesized using this compound as a starting material?
A7: this compound is a key intermediate in synthesizing various natural products. One example is its use in the synthesis of Stachybotrin D, a potential anti-HIV drug derived from a sponge-derived fungus. [] Another study utilized this compound in synthesizing (S)‐8a‐Methyl‐3,4,8,8a‐Tetrahydro‐1,6‐(2H,7H)‐Naphthalenedione, a Wieland Miescher ketone (WMK) precursor, further highlighting its versatility in natural product synthesis. []
Q7: Have there been any investigations into the base-induced reactions of this compound?
A8: Yes, researchers have studied the reactions of this compound derivatives, such as 2-bromo- and 2-chloro-2-methylcyclohexane-1,3-dione, with bases like sodium acetate in various solvents. These studies revealed that the reaction outcome is highly dependent on the specific 2-halogeno-1,3-diketone used and the solvent system, providing insights into the reaction mechanisms and potential synthetic applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
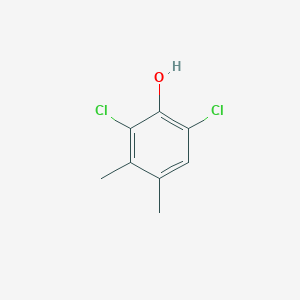

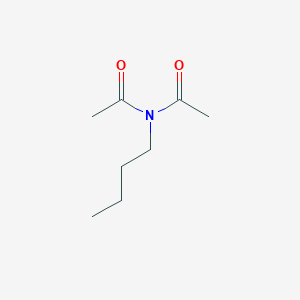


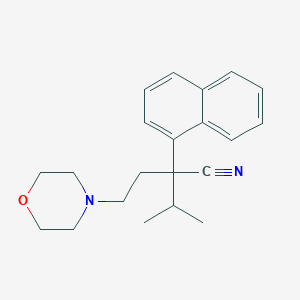
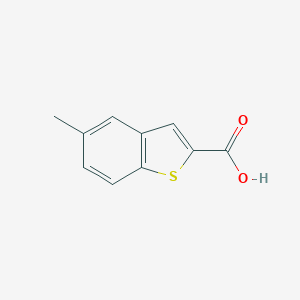
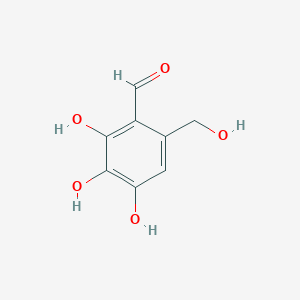
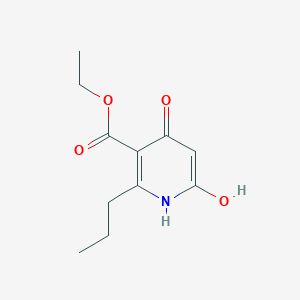
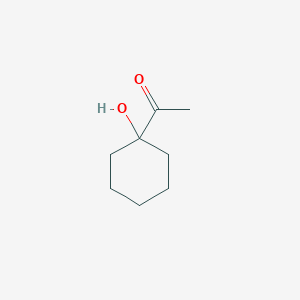
![(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one](/img/structure/B75592.png)

